molecular formula C16H26N4O3 B2863679 Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate CAS No. 1353952-97-2

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2863679
CAS No.: 1353952-97-2
M. Wt: 322.409
InChI Key: OHSMTPJFOHVDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react ethoxypyrimidin-4-yl with a suitable amine under controlled conditions to form the piperazine core

Industrial Production Methods: : On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts. Large-scale reactors and purification systems are employed to ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and alkyl halides for substitution reactions.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine core makes it a versatile intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: : In biological research, tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: : This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate include other piperazine derivatives, such as piperazine itself, N-methylpiperazine , and piperazine-2-carboxylic acid .

Uniqueness: : What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the ethoxy group and the tert-butyl carboxylate moiety

Properties

IUPAC Name

tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)20-8-7-19(10-12(20)2)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSMTPJFOHVDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCN(CC2C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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